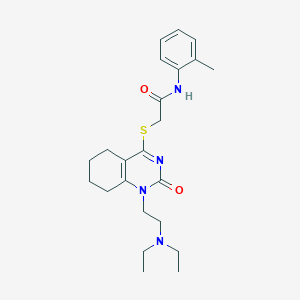

N-(3-chloro-2-methylphenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

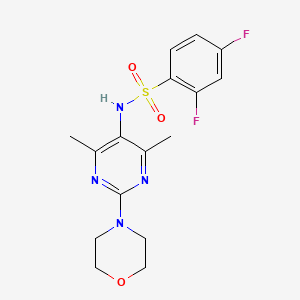

N-(3-chloro-2-methylphenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound is structurally similar to THC, the main psychoactive component in cannabis, and interacts with the same receptors in the brain and body.

Scientific Research Applications

Glycine Transporter 1 Inhibition

N-(3-chloro-2-methylphenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide is a derivative associated with compounds that inhibit Glycine Transporter 1 (GlyT1). For instance, a study identified a compound (5, TP0439150) as a potent and orally available GlyT1 inhibitor. Further, they described a structurally diverse backup compound of 5, indicating potential applications in central nervous system (CNS) disorders (Yamamoto et al., 2016).

Antidepressant and Nootropic Agents

A study on N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides highlighted their antidepressant and nootropic activities. The synthesis involved the cyclocondensation of appropriate Schiff's bases with chloroacetyl chloride. It was found that certain compounds exhibited significant antidepressant activity and were potent as CNS active agents (Thomas et al., 2016).

Anti-Angiogenic and DNA Cleavage Activities

Novel derivatives of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide exhibited significant anti-angiogenic and DNA cleavage activities. The study suggests that these compounds may act as anticancer agents by exerting both anti-angiogenic and cytotoxic effects, highlighting their potential in cancer treatment (Kambappa et al., 2017).

Synthesis of Intermediates

A study on the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, shows the relevance of such compounds in synthesizing intermediates for further chemical processes or pharmaceutical applications (Li, 2012).

Insecticidal Activities

Pyridine derivatives, which are structurally related to N-(3-chloro-2-methylphenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide, have been studied for their insecticidal activities. For example, certain compounds were found to possess strong aphidicidal activities, suggesting their use in agricultural pest control (Bakhite et al., 2014).

properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-pyridin-3-ylpiperidine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3S/c1-13-15(19)7-4-8-16(13)21-18(23)22-11-3-2-9-17(22)14-6-5-10-20-12-14/h4-8,10,12,17H,2-3,9,11H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHMGCNGGUWGLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=S)N2CCCCC2C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-2-methylphenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(2,4-dimethoxyphenyl)urea](/img/structure/B2442834.png)

![2-(1-adamantyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2442835.png)

![Methyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2442838.png)

![N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2442840.png)

![ethyl 4-[2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2442843.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2442850.png)

![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(quinolin-6-yl)acetamide](/img/structure/B2442852.png)